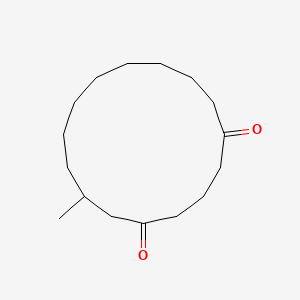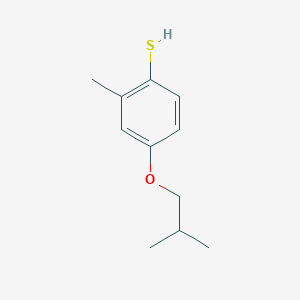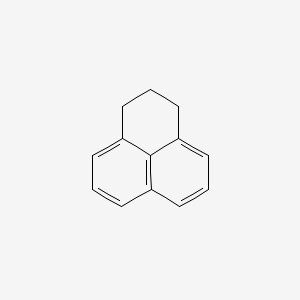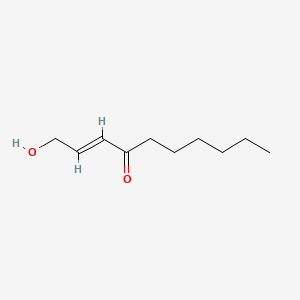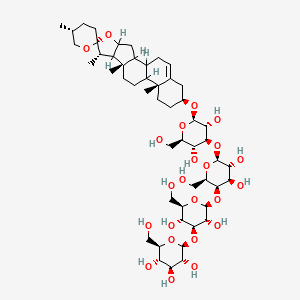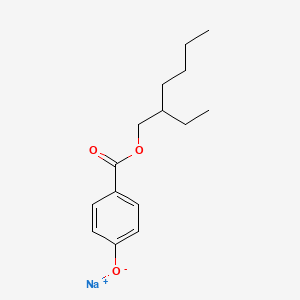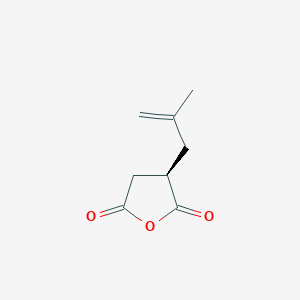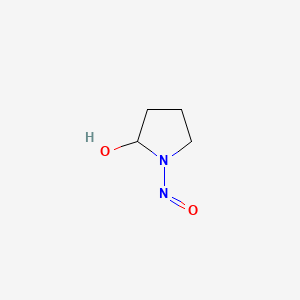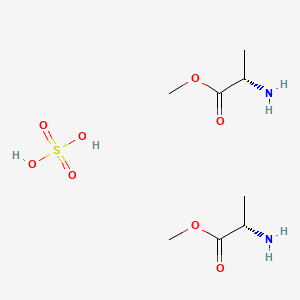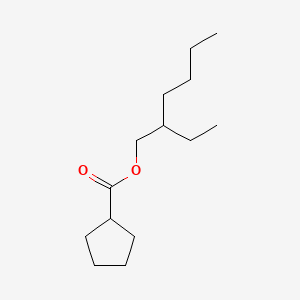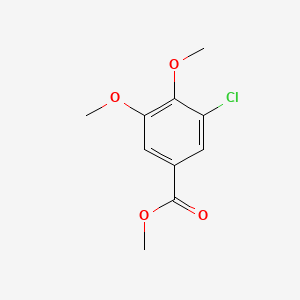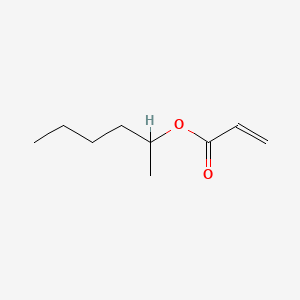
1-Methylpentyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpentyl acrylate, also known as hexan-2-yl prop-2-enoate, is an organic compound with the molecular formula C9H16O2. It is an acrylate ester formed from the reaction of acrylic acid and 1-methylpentanol. This compound is known for its applications in polymer chemistry, particularly in the production of various types of polymers and copolymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpentyl acrylate can be synthesized through esterification reactions. One common method involves the reaction of acrylic acid with 1-methylpentanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and yields higher purity products. The use of heterogeneous catalysts in continuous flow reactors has been shown to be effective in producing acrylate esters .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Esterification and Transesterification: It can react with alcohols to form different esters.
Common Reagents and Conditions:
Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Acid Catalysts: For esterification reactions, acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products:
Polymers and Copolymers: The primary products of polymerization reactions.
Various Esters: Formed through esterification and transesterification reactions.
Wissenschaftliche Forschungsanwendungen
1-Methylpentyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Material Science: Utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its biocompatibility.
Wirkmechanismus
The mechanism of action of 1-methylpentyl acrylate primarily involves its reactivity as an acrylate ester. The double bond in the acrylate group is highly reactive and can undergo polymerization and addition reactions. In polymerization, the acrylate group forms a polymer chain through radical or ionic mechanisms. The ester group can also participate in esterification and transesterification reactions, forming various esters .
Vergleich Mit ähnlichen Verbindungen
Methyl Acrylate: A simpler acrylate ester with a shorter alkyl chain.
Ethyl Acrylate: Similar structure but with an ethyl group instead of a 1-methylpentyl group.
Butyl Acrylate: Contains a butyl group, commonly used in polymer production.
Uniqueness: 1-Methylpentyl acrylate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain acrylates. This can result in polymers with distinct characteristics such as improved flexibility and lower glass transition temperatures .
Eigenschaften
CAS-Nummer |
51443-71-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
hexan-2-yl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)11-9(10)5-2/h5,8H,2,4,6-7H2,1,3H3 |
InChI-Schlüssel |
HRKWOOHVRHBXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


